[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-9-10-5-4-6-14(10)7-8-15/h10,15H,4-9H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKNTGDEDWTVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure and Hydroxyethyl Incorporation
The pyrrolidine ring is constructed via cyclization of 4-chloro-1,2-diaminobutane under basic conditions. Subsequent alkylation with 2-bromoethanol introduces the hydroxyethyl group at the pyrrolidine nitrogen. This step is conducted in tetrahydrofuran (THF) at -78°C using lithium diisopropylamide (LDA) as a base, achieving regioselective substitution.
Carbamate Protection
The free amine generated in the alkylation step is protected using Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a catalyst. This reaction proceeds at room temperature for 12 hours, yielding the tert-butyl carbamate derivative with >90% purity after aqueous workup.
Industrial Production Methods
Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Continuous flow reactors and process telescoping—combining multiple steps without intermediate purification—are critical innovations.
Continuous Flow Synthesis
A patented method employs a three-stage continuous flow system:
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Ring Closure : 4-Chloro-1,2-diaminobutane reacts with sodium hydride in DMF at 80°C.
-
Alkylation : The pyrrolidine intermediate is mixed with 2-bromoethanol and LDA in THF at -30°C.
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Boc Protection : The crude product is directly treated with Boc₂O in a TEA-DCM mixture.
This approach reduces purification steps and improves throughput, achieving an overall yield of 78% compared to 65% in batch processes.
Solvent and Catalyst Recovery
Industrial protocols recover THF and TEA via distillation, reducing waste and cost. For example, a pilot-scale study demonstrated 95% solvent recovery using fractional distillation columns.
Key Reagents and Catalysts
| Reagent/Catalyst | Role | Optimal Conditions | Yield Impact |
|---|---|---|---|
| LDA | Deprotonation/alkylation | -78°C, THF | High regioselectivity |
| Boc₂O | Amine protection | RT, DCM/TEA | 90-95% conversion |
| Sodium borohydride | Reduction of intermediates | 0°C, methanol | Avoids over-reduction |
| Triethylamine | Acid scavenger | Stoichiometric | Prevents side reactions |
Process Optimization and Scalability
Temperature Control
Exothermic reactions, such as LDA-mediated alkylation, require precise cooling (-78°C) to prevent decomposition. Industrial reactors use jacketed vessels with liquid nitrogen cooling to maintain stability.
Purification Strategies
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Chromatography : Reserved for small-scale batches; silica gel chromatography achieves >99% purity.
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Crystallization : Large-scale production uses ethanol-water mixtures for recrystallization, yielding 85-90% pure product.
Analytical Characterization
Critical quality control metrics include:
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¹H NMR : Peaks at δ 1.44 ppm (Boc tert-butyl), δ 3.45 ppm (pyrrolidine N-CH₂), and δ 4.70 ppm (hydroxyethyl -OH).
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HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile-water gradient).
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Mass Spec : [M+H]⁺ = 273.2 m/z, confirming molecular weight.
Comparative Analysis of Methodologies
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 65-70% | 75-78% |
| Reaction Time | 48 hours | 24 hours |
| Solvent Consumption | 10 L/kg product | 6 L/kg product |
| Scalability | Limited to 100 kg/batch | >500 kg/day |
Chemical Reactions Analysis
Types of Reactions
[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester moiety, converting it into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester moiety can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Studies:
- Antiviral Activity : Research has indicated that derivatives of carbamic acid esters exhibit antiviral properties. For instance, studies have shown that modifications to the pyrrolidine ring can lead to increased efficacy against viral infections .
- Neuroprotective Effects : Some derivatives have been explored for neuroprotective effects, particularly in conditions like Alzheimer's disease. The presence of the hydroxyethyl group is believed to enhance blood-brain barrier permeability, facilitating central nervous system targeting .
Biochemical Research
In biochemical research, this compound is utilized as a reagent in various assays and experimental setups.
Applications:
- Enzyme Inhibition Studies : The compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to mimic natural substrates makes it useful in studying enzyme kinetics and mechanisms .
- Binding Affinity Studies : Radiolabeled versions of this compound are employed to investigate binding affinities to biological targets, aiding in drug discovery processes .
Material Science
The properties of [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester also lend themselves to applications in material science.
Potential Uses:
- Biocompatible Polymers : The compound can be incorporated into polymer matrices to create biocompatible materials suitable for medical implants or drug delivery systems. Its ester functionality allows for the formation of biodegradable polymers .
- Surface Modifications : It can be used for modifying surfaces to enhance biocompatibility or to control cell adhesion properties, which is crucial in tissue engineering applications .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the pyrrolidine ring via cyclization.
- Introduction of the hydroxyethyl group through nucleophilic substitution.
- Esterification with tert-butyl alcohol to yield the final product.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use.
Comparison with Similar Compounds
a) [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester (CAS 892874-24-7)
- Structural Differences : Replaces the pyrrolidin-2-ylmethyl group with a bulkier 2,2-dimethyl-propyl substituent.
- Impact : Increased steric hindrance from the dimethylpropyl group reduces conformational flexibility compared to the pyrrolidine derivative. This may lower solubility in polar solvents but enhance stability against enzymatic degradation.
- Synthesis : Similar Boc protection strategy, confirmed via NMR and MS .
b) Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester
- Structural Differences : Substitutes the hydroxyethyl group with an isopropyl moiety.
- The (S)-stereochemistry at the pyrrolidine ring may influence chiral recognition in biological systems .
Hydroxyethyl-Substituted Carbamates
a) (2-Hydroxy-ethyl)-phenyl-carbamic acid tert-butyl ester (CAS 121492-10-2)
- Structural Differences : Replaces the pyrrolidin-2-ylmethyl group with a phenyl ring.
- The hydroxyethyl group retains moderate polarity .
b) N-(2-Hydroxypropyl)carbamic acid tert-butyl ester (CAS 95656-86-3)
- Impact : The linear hydroxypropyl chain increases hydrophilicity and may improve aqueous solubility compared to the pyrrolidine derivative .
Heterocyclic Carbamates
a) (4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester
- Structural Differences : Incorporates a pyridine ring and fluorinated benzyl group.
- Impact: The electron-deficient pyridine enhances metabolic stability, while the fluorine atom influences electronegativity and bioavailability.
b) [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]methyl-carbamic acid tert-butyl ester
- Structural Differences : Substitutes the pyrrolidine ring with a piperidine system and adds a pyrimidine substituent.
- Impact : The pyrimidine moiety enables hydrogen bonding and π-stacking, relevant in kinase inhibition. The ethoxy and methylthio groups modulate electronic properties .
Research Implications
- Steric vs. Electronic Effects : Bulky substituents (e.g., 2,2-dimethylpropyl) improve stability but may hinder target engagement, whereas polar groups (hydroxyethyl) enhance solubility .
- Synthetic Flexibility : Boc protection is universally applicable, but advanced methods like Suzuki coupling enable access to aromatic derivatives .
- Biological Relevance : Pyrrolidine and piperidine derivatives are prevalent in drug discovery (e.g., protease inhibitors), with structural nuances dictating selectivity .
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant research findings.
Structural Characteristics
This compound features:
- A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.
- A hydroxyl group that enhances its interaction with biological targets.
- A tert-butyl ester group that increases lipophilicity, potentially improving bioavailability.
The molecular formula is with a molar mass of 256.39 g/mol. The unique combination of these functional groups suggests diverse pharmacological profiles compared to similar compounds .
Neuropharmacological Effects
Research indicates that this compound may interact with neurotransmitter systems, particularly through modulation of acetylcholine pathways. Predictive models suggest potential anti-inflammatory and neuroprotective effects, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antitumor Potential
Studies have shown that derivatives of this compound exhibit promising antitumor activities. For instance, compounds structurally related to this compound have demonstrated efficacy in inhibiting tumor growth in various cancer models, including breast and pancreatic cancers .
Case Studies
- Neuroprotective Study : A study utilizing in vitro models demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating its potential to protect against neurodegeneration .
- Antitumor Efficacy : In vivo studies on xenograft models have shown that related compounds can significantly reduce tumor size and improve survival rates in mice treated with these agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the reaction of pyrrolidine derivatives with carbamic acid derivatives under controlled conditions to ensure high yields and purity .
Interaction Studies
Interaction studies have focused on how this compound engages with various biological targets. Notably, it has been evaluated using assays that measure receptor-ligand interactions, revealing its potential as a modulator for specific neurotransmitter receptors .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester | Different position of hydroxymethyl group | |
| Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester | Contains cyclopropane instead of ethyl group |
Q & A
Q. How should researchers interpret conflicting NMR and MS data for Boc-protected intermediates?
- Resolution Steps :
Repeat Characterization : Ensure sample purity via TLC or HPLC.
Deuterium Exchange : Identify exchangeable protons (e.g., NH) in D₂O.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
